Steric Differentiation: Mono-N-Cyclohexyl Substitution Enables Asymmetric Platinum(IV) Complex Functionalization Not Achievable with N,N-Dialkyl Diamines
In a systematic investigation of bulky diamine ligands for platinum(IV) prodrugs, Pichler et al. compared N-cyclohexylethane-1,2-diamine (the free base of the target hydrochloride) against N,N-dimethylethane-1,2-diamine, N,N-diethylethane-1,2-diamine, and N,N-diisopropylethane-1,2-diamine [1]. The mono-N-cyclohexyl ligand yielded (OC-6-43)-diacetatodichlorido(N-cyclohexylethane-1,2-diamine)platinum(IV), a complex with one free N–H moiety available for further derivatization, whereas the N,N-dialkyl ligands produced symmetrically substituted complexes with both nitrogen atoms fully alkylated. This structural difference was critical: when reacted with anhydrides, cinnamoyl chloride, and n-propyl isocyanate, the N-cyclohexyl-bearing complexes exhibited distinct reactivity patterns, yielding unsymmetrically substituted monocarboxylated products where steric hindrance prevented symmetric dicarboxylation—a synthetic outcome not accessible with the N,N-dialkyl counterparts [1].
| Evidence Dimension | Reactivity outcome with anhydrides and acyl chlorides (formation of unsymmetrically substituted vs. symmetrically substituted platinum(IV) complexes) |
|---|---|
| Target Compound Data | Unsymmetrically substituted monocarboxylated platinum(IV) products obtained; steric hindrance from the cyclohexyl group prevented symmetric dicarboxylation |
| Comparator Or Baseline | N,N-dimethylethane-1,2-diamine, N,N-diethylethane-1,2-diamine, N,N-diisopropylethane-1,2-diamine: symmetrically dicarboxylated products obtained |
| Quantified Difference | Qualitative reactivity divergence: mono-N-cyclohexyl ligand enabled selective monocarboxylation; N,N-dialkyl ligands yielded symmetric dicarboxylation |
| Conditions | Reaction of dihydroxidoplatinum(IV) complexes with anhydrides, cinnamoyl chloride, and n-propyl isocyanate; products characterized by ESI-MS, 1D/2D NMR, elemental analysis, and reversed-phase HPLC |
Why This Matters
This reactivity difference directly impacts the structural diversity accessible in platinum(IV) prodrug libraries: the mono-N-cyclohexyl scaffold is the only ligand in this series that permits controlled asymmetric axial functionalization, a key requirement for tuning pharmacokinetic properties without sacrificing the equatorial ligand's steric benefits.
- [1] Pichler V, Göschl S, Meier SM, Roller A, Jakupec MA, Galanski MS, Keppler BK. Bulky N(,N)-(Di)alkylethane-1,2-diamineplatinum(II) Compounds as Precursors for Generating Unsymmetrically Substituted Platinum(IV) Complexes. Inorg Chem. 2013;52(14):8151-8162. doi:10.1021/ic400816g View Source
